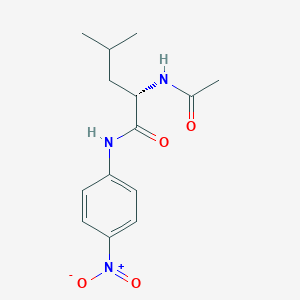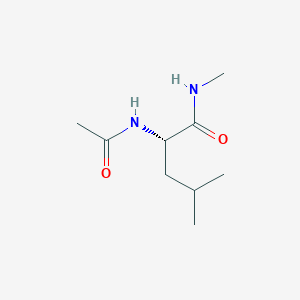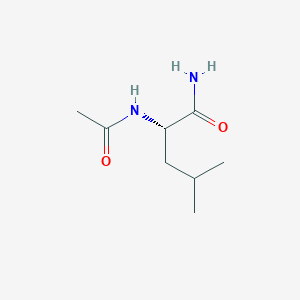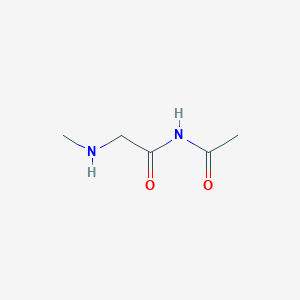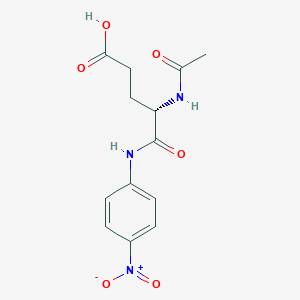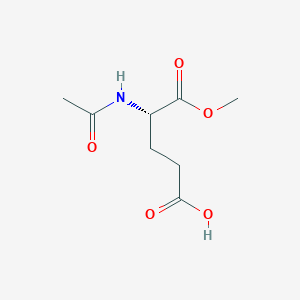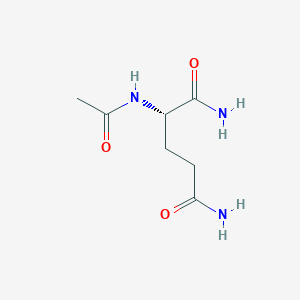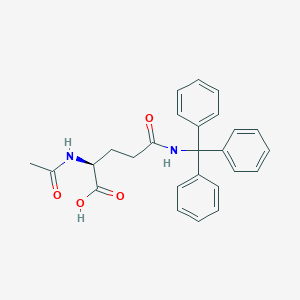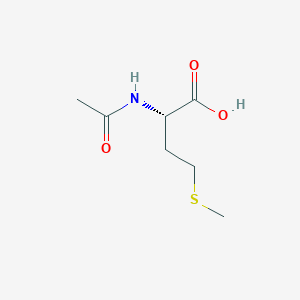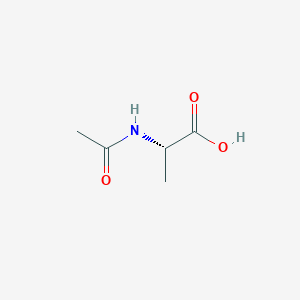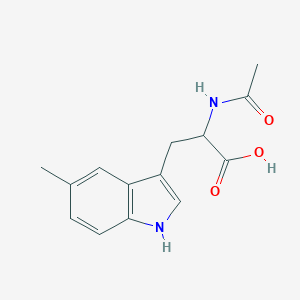
2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid
説明
2-Acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid (AMIPA) is an organic molecule that is used in various scientific research applications. It is a versatile compound, with a wide range of potential uses. AMIPA is a derivative of indole, a naturally occurring compound found in plants and animals. AMIPA has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol.
科学的研究の応用
Industrial Biomanufacturing of Tryptophan Derivatives
N-Acetyl-5-Methyl-DL-Tryptophan: is a precursor in the biosynthesis of various aromatic compounds. It plays a crucial role in the industrial biomanufacturing of tryptophan derivatives, which are used in chemical, food, polymer, and pharmaceutical industries . These derivatives include substances like 5-hydroxytryptophan and melatonin, which have significant applications in disease treatment and life improvement.
Genetic Research and Microbiology
5-Methyl-DL-Tryptophan: , a related compound, is utilized in genetic research to select mutants of certain strains of microorganisms. It acts as a repressor of trp operon expression and is a substrate for tryptophanase. This application is crucial for understanding genetic expressions and mutations in microbiological studies .
Biopharmaceutical Production
In biopharmaceutical production, N-Acetyl-DL-Tryptophan is synthesized chemically and used as a transfer agent or stabilizer. Its role is vital in ensuring the stability and transfer efficiency of biopharmaceuticals during the production process .
Neurotransmitter Synthesis
The compound is involved in the metabolic pathway leading to the synthesis of neurotransmitters. It is converted to serotonin through several enzymatic steps, which then contributes to the production of melatonin, a hormone that regulates sleep-wake cycles .
Agricultural Applications
In agriculture, tryptophan derivatives are used to inhibit the induction of certain enzymes by elicitors in plants. This has implications for plant growth and defense mechanisms, providing a way to enhance crop resilience and productivity .
作用機序
Target of Action
N-Acetyl-5-Methyl-DL-Tryptophan, also known as Ac-5-Me-DL-Trp-OH or 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid, primarily targets the Arylalkylamine N-acetyltransferase (AANAT) enzyme . This enzyme plays a crucial role in the synthesis of melatonin, a hormone that regulates sleep and wakefulness .
Mode of Action
The compound interacts with its target, the AANAT enzyme, by serving as a substrate for the enzyme . The interaction results in the synthesis of melatonin, a process that involves the acetylation of serotonin . This process is considered the rate-limiting step in the production of melatonin .
Biochemical Pathways
The compound is involved in the 5-hydroxyindole pathway . This pathway is responsible for the production of serotonin and melatonin . The compound, being a derivative of tryptophan, can be utilized as a substrate in this pathway to produce melatonin . Additionally, it has been found to inhibit the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its molecular weight (26029 g/mol) and its physical form as a white to yellow solid
Result of Action
The primary result of the compound’s action is the production of melatonin . Melatonin is an important hormone that regulates sleep and wakefulness . It also has potent antioxidant properties, making it a highly effective free radical scavenger .
Action Environment
The action of N-Acetyl-5-Methyl-DL-Tryptophan can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Moreover, its action can be influenced by the presence of other compounds in the environment. For example, it has been found to act as a corepressor of the E. coli trp repressor , suggesting that its action can be modulated by the presence of other biochemicals.
特性
IUPAC Name |
2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLKZDZUKYDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391379 | |
| Record name | AG-G-82682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71953-90-7 | |
| Record name | N-Acetyl-5-methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-G-82682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



